molecular formula C13H12N2O2 B13789365 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide CAS No. 783370-77-4

2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B13789365
CAS No.: 783370-77-4
M. Wt: 228.25 g/mol
InChI Key: YQFPRERVEAVCMA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide: is an organic compound belonging to the class of benzamides It is characterized by the presence of a hydroxyl group, a methyl group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with pyridin-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide can undergo oxidation to form a corresponding ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry: 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its efficacy in treating various medical conditions .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathway involved. This inhibition can lead to therapeutic effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

  • 2-Hydroxy-N-(pyridin-2-yl)benzamide
  • 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
  • 2-Nitro-N-(pyridin-2-yl)benzamide

Comparison:

Properties

CAS No.

783370-77-4

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-hydroxy-4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-9-5-6-10(11(16)8-9)13(17)15-12-4-2-3-7-14-12/h2-8,16H,1H3,(H,14,15,17)

InChI Key

YQFPRERVEAVCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)O

Origin of Product

United States

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